Boc-DODA
CAS No.: 275823-77-3
Cat. No.: VC2370471
Molecular Formula: C15H32N2O4
Molecular Weight: 304.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 275823-77-3 |
|---|---|
| Molecular Formula | C15H32N2O4 |
| Molecular Weight | 304.43 g/mol |
| IUPAC Name | tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate |
| Standard InChI | InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18) |
| Standard InChI Key | KBKPMBHJVGMJKX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCOCCCCOCCCN |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCOCCCCOCCCN |
Introduction
Chemical Identity and Structural Characteristics
Basic Identity and Nomenclature
Boc-DODA, officially known as tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate (CAS: 275823-77-3), is a specialized chemical compound characterized by its dual amine functionalities - one protected by a tert-butyloxycarbonyl (Boc) group and one free terminal amine . The compound has several alternative names in scientific literature:
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1-(Boc-amino)-4,9-dioxa-12-dodecanamine
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tert-Butyl (3-(4-(3-aminopropoxy)butoxy)propyl)carbamate
Molecular Structure and Properties
Boc-DODA has the molecular formula C15H32N2O4 with a molecular weight of 304.43 g/mol . Its structure features a linear backbone containing multiple ether linkages that form a tetraoxatetradecane chain. The defining structural elements include:
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A Boc protecting group attached to one amine functionality
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A free terminal amine group at the opposite end of the molecule
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Multiple ether linkages in the backbone providing flexibility and solubility
Table 1: Physical and Chemical Properties of Boc-DODA
| Property | Value |
|---|---|
| Molecular Weight | 304.43 g/mol |
| XLogP3-AA | 1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 14 |
| Exact Mass | 304.23620751 Da |
Source: PubChem data for Boc-DODA
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of Boc-DODA typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base . The reaction can be conducted under various conditions:
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Aqueous conditions: Using sodium hydroxide or sodium carbonate as the base
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Organic solvent conditions: Using solvents like dichloromethane, tetrahydrofuran, or acetonitrile with bases such as 4-dimethylaminopyridine (DMAP)
The general synthetic route follows these steps:
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Starting with a diamine precursor containing the tetraoxatetradecane backbone
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Selective protection of one amine using Boc2O
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Purification to isolate the mono-protected product (Boc-DODA)
Industrial Production Considerations
For larger-scale production, several approaches are employed to enhance efficiency:
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Continuous flow reactors and automated systems to improve yield
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Recycling of reagents and solvents to minimize waste and reduce production costs
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Optimized reaction conditions for selective mono-protection
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Efficient purification methods to obtain high-purity Boc-DODA
Chemical Reactions and Mechanisms
Deprotection of the Boc Group
The most significant reaction involving Boc-DODA is the deprotection of the Boc group to reveal the free amine. Several methods have been developed for this purpose:
Acid-Mediated Deprotection
Traditionally, acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection. The mechanism involves:
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Protonation of the carbonyl oxygen
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Formation of a carbocation intermediate
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Release of carbon dioxide and tert-butyl cation
Research has shown that equal-molar ratios of HCl in solution can effectively deprotect Boc-protected carbamates .
Alternative Deprotection Methods
Recent research has explored milder, more efficient deprotection methods:
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Oxalyl chloride-mediated deprotection:
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High-temperature deprotection in ionic liquids:
Reactions of the Terminal Amine
The terminal amine of Boc-DODA is reactive with various functional groups:
Table 2: Reactivity of Boc-DODA's Terminal Amine
| Functional Group | Reaction Type | Product |
|---|---|---|
| Carboxylic Acids | Amide Formation | Boc-protected amides |
| NHS Esters | Amide Formation | Boc-protected amides |
| Carbonyl Compounds (Ketones, Aldehydes) | Imine Formation | Boc-protected imines |
| Isocyanates | Urea Formation | Boc-protected ureas |
Source: Derived from chemical properties data
Applications in Scientific Research
Peptide Synthesis and Bioconjugation
Boc-DODA's structure makes it particularly valuable for peptide synthesis and bioconjugation applications:
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The Boc group serves as a protecting group for the amine functionality during peptide chain assembly, allowing for controlled addition of other amino acids to create specific peptide sequences .
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Its functionality enables incorporation into polymer chains to create protein-polymer conjugates that combine biological properties of proteins with unique characteristics of polymers. The amine groups can be attached to polymer chains and linked to specific proteins, enhancing stability and facilitating targeted delivery to specific tissues .
Drug Delivery Systems
The structural properties of Boc-DODA make it suitable for developing advanced drug delivery systems:
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Self-assembly capabilities allow for encapsulation of therapeutic agents into nanoparticles
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These nanoparticles can be designed to target specific sites in the body, improving delivery efficiency and reducing side effects
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The biodegradability of the compound ensures the nanoparticles are broken down after delivering their payload
Asymmetric Catalysis
Research in asymmetric catalysis has utilized N-Boc imines related to Boc-DODA chemistry:
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Dicarboxylic acid catalysts have been employed in asymmetric Mannich reactions of N-Boc imines with diazoacetates
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These reactions produce β-amino-α-diazoesters with excellent enantioselectivities
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The use of N-Boc imines in such reactions demonstrates the broader utility of Boc-containing compounds in asymmetric synthesis
Industrial and Specialized Applications
Polymer Chemistry
In polymer science, Boc-DODA contributes to developing specialized materials:
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The compound is incorporated into polymer formulations to improve mechanical properties and stability
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These enhanced polymers find applications in medical devices and other specialized materials
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The flexible backbone and reactive amine groups allow for creating customized polymers with tailored properties
Surfactant Development
The amphiphilic nature of Boc-DODA makes it suitable for surfactant applications:
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Used in formulating surfactants for cosmetics and personal care products
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Provides improved emulsification properties and enhanced skin feel
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The balance between hydrophilic and hydrophobic regions enables effective surface activity
Nanotechnology Research
Boc-DODA plays a role in advanced nanotechnology applications:
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Employed in the synthesis of specialized nanoparticles
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These nanoparticles serve as platforms for controlled release and targeted action
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Applications extend to diagnostic tools, sensing technologies, and therapeutic delivery systems
Comparative Analysis with Similar Compounds
Structural Analogs
Several compounds share structural similarities with Boc-DODA, each with distinct properties:
Table 3: Comparison of Boc-DODA with Structural Analogs
| Compound | Protecting Group | Deprotection Conditions | Key Applications |
|---|---|---|---|
| Boc-DODA | tert-butyloxycarbonyl (Boc) | Acid-labile (TFA, HCl) | Peptide synthesis, drug delivery |
| Fmoc-DODA | Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile (piperidine) | Solid-phase peptide synthesis |
| Cbz-DODA | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (H₂/Pd) | Acid-sensitive applications |
Source: Based on chemical properties of protecting groups
Advantages and Limitations
Boc-DODA offers specific advantages for chemical synthesis and applications:
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Advantages:
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Selective reactivity due to the presence of both protected and free amine groups
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Mild deprotection conditions that preserve other sensitive functional groups
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Flexible backbone providing solubility in various solvents
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Biocompatibility for potential biomedical applications
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Limitations:
Recent Developments and Future Perspectives
Emerging Research Directions
Recent scientific advances have expanded the applications of Boc-DODA:
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Development of more efficient deprotection methodologies with higher yields and milder conditions
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Integration into advanced drug delivery systems targeting specific diseases
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Applications in the synthesis of complex natural products and pharmaceuticals
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Exploration of environmentally benign catalyst systems involving Boc-protected compounds
Future Research Opportunities
Based on current trends, future research involving Boc-DODA may focus on:
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Development of more selective and efficient synthetic routes
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Novel applications in nanotechnology and materials science
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Advanced targeted drug delivery systems for precision medicine
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Green chemistry approaches for synthesis and deprotection
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Exploration of new bioconjugation strategies using its dual functionalities
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